molecular formula C17H10O2S B2751714 2-Thiophen-2-yl-benzo[h]chromen-4-one CAS No. 14756-28-6

2-Thiophen-2-yl-benzo[h]chromen-4-one

Cat. No.: B2751714
CAS No.: 14756-28-6
M. Wt: 278.33
InChI Key: RGZQCLTUFZUGKM-UHFFFAOYSA-N
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Description

2-Thiophen-2-yl-benzo[h]chromen-4-one is a useful research compound. Its molecular formula is C17H10O2S and its molecular weight is 278.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

Research has highlighted the synthesis of various derivatives of 2-thiophen-2-yl-benzo[h]chromen-4-one. For instance, studies have focused on utilizing this compound as a precursor in creating biphenanthrenyls, emphasizing the role of noncovalent interactions in molecular conformations. This underscores the compound's significance in organic synthesis and materials science.

Proteomics Research

The compound is also utilized in proteomics research due to its biochemical properties. Its ability to interact with proteins and enzymes makes it a valuable tool for studying protein dynamics and interactions .

Antimicrobial Properties

A notable application of this compound derivatives is their antibacterial activity. Research has shown that certain derivatives exhibit moderate to good efficacy against various gram-positive and gram-negative bacterial strains . This suggests potential for development into new antimicrobial agents.

Antitubercular Activity

Recent studies have demonstrated that derivatives of this compound possess significant antitubercular properties. For example, compounds derived from benzo[b]thiophene structures have shown effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis, making them promising candidates for tuberculosis therapy . The mechanism involves inhibition of key enzymes critical for bacterial survival, as indicated by molecular docking studies that reveal strong binding affinities .

Photochemical Transformations

The compound has been investigated for its photochemical properties, particularly in reactions involving light-induced transformations. Studies have reported successful photochemical synthesis involving the intramolecular coupling of acetylenic groups with carbonyl centers, leading to the formation of angular tricyclic compounds . These reactions are significant for developing new materials and understanding photochemical mechanisms.

Case Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antibacterial activity of synthesized derivatives against common bacterial strains. The results indicated that specific modifications to the thiophene moiety enhanced antimicrobial efficacy, suggesting structural optimization could lead to more potent agents.

Case Study 2: Antitubercular Activity

In vitro studies demonstrated that certain derivatives showed minimal inhibitory concentrations (MICs) as low as 0.60 μg/mL against dormant Mycobacterium bovis BCG strains. This highlights the potential for these compounds in treating latent tuberculosis infections .

Properties

IUPAC Name

2-thiophen-2-ylbenzo[h]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O2S/c18-14-10-15(16-6-3-9-20-16)19-17-12-5-2-1-4-11(12)7-8-13(14)17/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZQCLTUFZUGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.